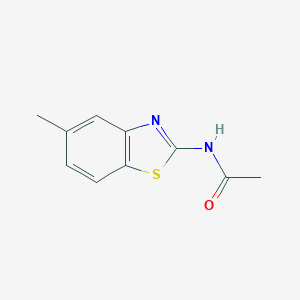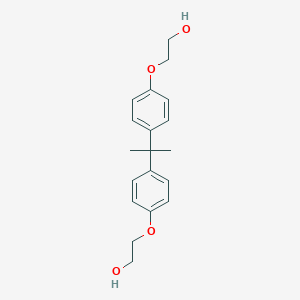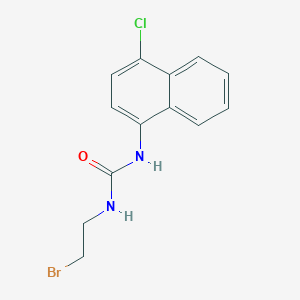
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is a compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of urea and has been synthesized using various methods. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments.
作用機序
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is not well understood. However, it has been suggested that it inhibits protein-protein interactions by binding to a specific site on the protein. This binding prevents the interaction between two proteins, leading to the inhibition of protein function.
Biochemical and Physiological Effects:
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, making it a valuable tool for the study of enzyme activity. It has also been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. Additionally, it has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- in laboratory experiments is its ability to inhibit protein-protein interactions. This makes it a valuable tool for the study of protein function. Additionally, it has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations to avoid toxicity.
将来の方向性
There are several future directions for the use of Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- in scientific research. One potential direction is the study of its anti-inflammatory properties. It has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Another potential direction is the study of its effects on protein-protein interactions. It has been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. Additionally, it may be possible to modify this compound to improve its properties, making it even more valuable for laboratory experiments.
Conclusion:
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is a compound that has been widely used in scientific research due to its unique properties. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments. Its ability to inhibit protein-protein interactions and its anti-inflammatory properties make it a potential therapeutic agent for the treatment of inflammatory diseases. While there are limitations to its use, there are several future directions for the study of this compound, making it an important area of research.
合成法
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-urea with sodium hydride in DMF. The reaction mixture is then heated to reflux for several hours, after which the product is obtained by filtration and purification. Another method involves the reaction of 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-urea with sodium methoxide in methanol. The product is then obtained by filtration and purification.
科学的研究の応用
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- has been widely used in scientific research due to its unique properties. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments. One of the most common applications of this compound is in the study of protein-protein interactions. It has been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. It has also been used in the study of enzyme activity, as it can inhibit the activity of certain enzymes.
特性
CAS番号 |
102434-20-8 |
|---|---|
製品名 |
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- |
分子式 |
C13H12BrClN2O |
分子量 |
327.6 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-(4-chloronaphthalen-1-yl)urea |
InChI |
InChI=1S/C13H12BrClN2O/c14-7-8-16-13(18)17-12-6-5-11(15)9-3-1-2-4-10(9)12/h1-6H,7-8H2,(H2,16,17,18) |
InChIキー |
NEBWHEWBRVODCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)NCCBr |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)NCCBr |
その他のCAS番号 |
102434-20-8 |
同義語 |
1-(2-Bromoethyl)-3-(4-chloro-1-naphthyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





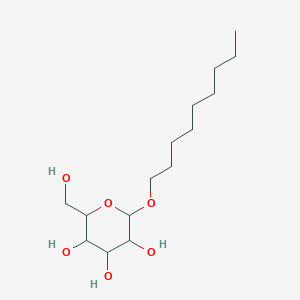
![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)
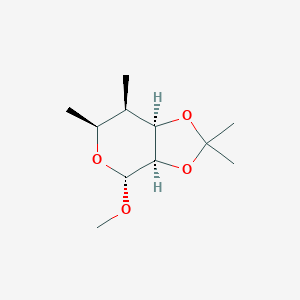


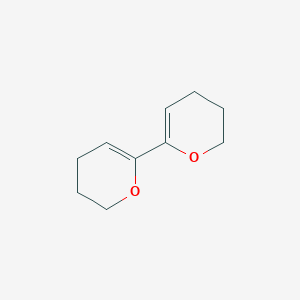

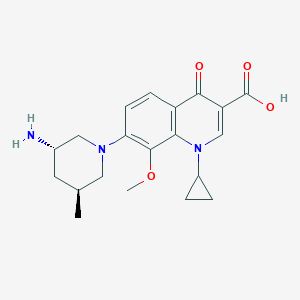
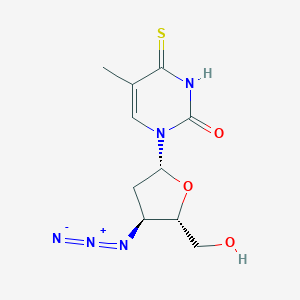
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
